

# (2-Methyloxazol-4-YL)methanamine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Methyloxazol-4-YL)methanamine

Cat. No.: B1418392

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## Technical Guide: (2-Methyloxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties of **(2-Methyloxazol-4-YL)methanamine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

## Chemical Identity and Properties

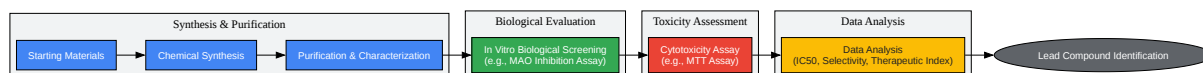
**(2-Methyloxazol-4-YL)methanamine**, identified by the CAS Number 1065073-45-1, is a substituted oxazole derivative. Its core structure features a 2-methyloxazole ring with a methanamine substituent at the 4-position. The physicochemical properties of this compound are critical for its handling, formulation, and biological activity assessment.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	112.13 g/mol
CAS Number	1065073-45-1
Synonyms	4-(Aminomethyl)-2-methyloxazole[1]

## Experimental Protocols and Potential Applications

While specific experimental protocols for **(2-Methyloxazol-4-yl)methanamine** are not extensively detailed in publicly available literature, the oxazole scaffold is a common motif in pharmacologically active compounds. Research on structurally related molecules, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, has highlighted their potential as inhibitors of enzymes like monoamine oxidase (MAO).[2] The general workflow for the synthesis and evaluation of such a compound is illustrated below.

The synthesis of related oxazole compounds has been achieved through the reaction of a bromoacetyl precursor with an amide.[2] Following synthesis and purification, a primary biological evaluation would typically involve in vitro screening against a panel of relevant biological targets. For instance, in the case of the related MAO inhibitor, the protocol involved assessing its inhibitory concentration (IC<sub>50</sub>) against human MAO-A and MAO-B.[2] Subsequent steps would include evaluating the compound's cytotoxicity to determine its therapeutic window.[2]



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Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of a novel chemical entity.

This guide serves as a foundational resource for researchers interested in **(2-Methyloxazol-4-YL)methanamine**. Further investigation into its biological activities is warranted to uncover its full therapeutic potential.

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## References

- 1. Buy (2-Methyloxazol-5-YL)methanamine (EVT-2964552) | 141567-36-4 [evitachem.com]
- 2. mdpi.com [mdpi.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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